molecular formula C45H72O11 B1677267 Oligomycin A CAS No. 579-13-5

Oligomycin A

Número de catálogo B1677267
Número CAS: 579-13-5
Peso molecular: 791.1 g/mol
Clave InChI: STEWZSZUSBALCS-HQBODTQXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oligomycin A is a macrolide antibiotic initially produced by several species of Streptomyces . It inhibits mitochondrial F1F0 ATP synthase, binding the F0 subunit, inhibiting ATP synthesis . It is used in oxidative phosphorylation research to prevent state 3 (phosphorylating) respiration .


Synthesis Analysis

The structure of Oligomycin A was confirmed by spectroscopic and chemical evaluations . Some crystallographic data cast doubt on the originally adopted structure of the side 2-hydroxypropyl moiety of this antibiotic . It was suggested that the side chain of the oligomycin is enol-related (2-hydroxy-1-propenyl) .


Molecular Structure Analysis

The molecular formula of Oligomycin A is C45H74O11 . The structure of Oligomycin A has been evaluated by NMR–electrospray ionization (ESI) mass spectrometry and by investigation and comparison of its chemical degradation products with those derived from oligomycin B .


Chemical Reactions Analysis

Oligomycin A interacts with hydroxylamine yielding six-membered nitrone annelated with the antibiotic at the positions 3,4,5,6,7 . The reaction with 1-iodide in pyridine led to pyrazolo[1,5-a]pyridine conjugated with the antibiotic at the positions 2 and 3 (product of addition to the C2–C3 double bond followed by spontaneous oxidation) .


Physical And Chemical Properties Analysis

Oligomycin A has a molar mass of 791.062 g/mol . Its density is 1.1±0.1 g/cm3, boiling point is 886.3±65.0 °C at 760 mmHg, and vapour pressure is 0.0±0.6 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Cancer Research

  • Field : Oncology
  • Application : Oligomycin A is used in cancer research to study bioenergetic adaptation in cancer cells with heterogeneous bioenergetic organization .
  • Method : Oligomycin A at 100 ng/ml is used to completely inhibit oxidative phosphorylation (OXPHOS) activity in cancer cells within 1 hour . This induces various levels of glycolysis gains by 6 hours .
  • Results : In glycolysis-dominant cells, oligomycin does not induce much energy stress as measured by glycolysis acceleration, ATP imbalance, AMPK activation, AMPK substrate acetyl-CoA carboxylase phosphorylation at Ser79, and cell growth inhibition . In OXPHOS-dependent cells, oligomycin induces 5–8% ATP drops and transient AMPK activation during the initial 1–2 hours . After AMPK activation is completed, cellular ATP is back at preoligomycin treatment levels by sustained elevation of glycolysis .

ATP Level Monitoring

  • Field : Bioanalytical Chemistry
  • Application : Oligomycin A is used to modulate ATP synthase inhibition in SW480 cancer cells .
  • Method : The application of 0.3 μM Oligomycin A to SW480 cells results in a threefold decrease in mitochondrial oxygen consumption rate .
  • Results : The ATP level changes dynamically reflecting the development of a debilitating disease or carcinogenesis . The proposed Apt (ATP) may be considered as a viable candidate for utilization in measurements of dynamic ATP level modulation in cells in different stages of cancer development and testing of new drugs in pharmacological studies .

Apoptosis Induction

  • Field : Cell Biology
  • Application : Oligomycin A can induce apoptosis in cultured human hepatocarcinoma and other mammalian cells .
  • Method : The specific method of application is not mentioned in the source .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

Inflammatory Response Induction

  • Field : Immunology
  • Application : Oligomycin A is used to study the connection between mitochondrial dysfunction and activation of inflammatory pathways in articular cells .
  • Method : Oligomycin A is administered intra-articularly in an acute model to induce an oxidative and inflammatory response in rat knee joints .
  • Results : The study found that mitochondrial failure in the joint is able to reproduce the oxidative and inflammatory status observed in arthritic joints .

Antibiotic

  • Field : Microbiology
  • Application : Oligomycins have use as antibiotics .
  • Method : The specific method of application is not mentioned in the source .

Mitochondrial Dysfunction Study

  • Field : Biochemistry
  • Application : Oligomycin A is used to study the bioenergetic adaptation in cancer cells with heterogeneous bioenergetic organization .
  • Method : Oligomycin A at 100 ng/ml is used to completely inhibit oxidative phosphorylation (OXPHOS) activity in cancer cells within 1 hour . This induces various levels of glycolysis gains by 6 hours .
  • Results : In glycolysis-dominant cells, oligomycin does not induce much energy stress as measured by glycolysis acceleration, ATP imbalance, AMPK activation, AMPK substrate acetyl-CoA carboxylase phosphorylation at Ser79, and cell growth inhibition . In OXPHOS-dependent cells, oligomycin induces 5–8% ATP drops and transient AMPK activation during the initial 1–2 hours . After AMPK activation is completed, cellular ATP is back at preoligomycin treatment levels by sustained elevation of glycolysis .

Apoptosis Induction in Laboratory Settings

  • Field : Cell Biology
  • Application : Oligomycin A can induce apoptosis in cultured human hepatocarcinoma and other mammalian cells in laboratory settings .
  • Method : The specific method of application is not mentioned in the source .
  • Results : The specific results or outcomes obtained are not mentioned in the source .

Safety And Hazards

Oligomycin A should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Oligomycin A has been used in research to monitor dynamic ATP level changes by oligomycin-modulated ATP synthase inhibition in SW480 cancer cells . This suggests potential future directions in cancer research and pharmacological studies .

Propiedades

IUPAC Name

(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNULEGDCPYONBU-WMBHJXFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H74O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S,5E,5'R,6'R,7E,10S,11R,12S,14R,15S,16S,18R,19S,20R,21E,25S,26R,27S,29S)-4-ethyl-11,12,15,19-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',10,12,14,16,18,20,26,29-nonamethyl-spiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-tetrahydropyran]-13,17,23-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oligomycin A
Reactant of Route 2
Oligomycin A
Reactant of Route 3
Oligomycin A
Reactant of Route 4
Oligomycin A
Reactant of Route 5
Oligomycin A
Reactant of Route 6
Oligomycin A

Citations

For This Compound
7,140
Citations
LN Lysenkova, OY Saveljev, NE Grammatikova… - The Journal of …, 2017 - nature.com
… weaker in comparison with oligomycin A against Streptomyces fradiae … oligomycin A; that correlated with its activity against S. fradiae ATCC 19609 that is supersensitive to oligomycin A. …
Number of citations: 18 www.nature.com
LN Lysenkova, KF Turchin, AM Korolev… - Bioorganic & medicinal …, 2013 - Elsevier
… )oligomycin A derivatives substituted at N4 of the triazole cycle. The mesylated oligomycin A … however, 33-azido-33-deoxy-oligomycin A and the derivatives containing 4-phenyltriazole, 4…
Number of citations: 34 www.sciencedirect.com
H LAATSCH, M KELLNER, G WOLF… - The Journal of …, 1993 - jstage.jst.go.jp
… oligomycin A*~4) (1). TheNMRdata of the second fraction are very similar to those of oligomycin A… behaviour has led us to the assumption that A171-1 is a homologue of oligomycin A(1). …
Number of citations: 28 www.jstage.jst.go.jp
X Lin, Y Wen, M Li, Z Chen, J Guo, Y Song… - Applied microbiology and …, 2009 - Springer
… However, little is known about the effect of oligomycin A … , oligomycin A was found to inhibit proliferation of these cell lines much more strongly than 5-FU. Inhibition rates of oligomycin A …
Number of citations: 33 link.springer.com
JD Serrill, M Tan, S Fotso, J Sikorska… - Biochemical …, 2015 - Elsevier
… However, the biological profile of oligomycin A did not faithfully predict all cellular responses to apoptolidins A and C, suggesting that the apoptolidins and oligomycin A differ in the way …
Number of citations: 22 www.sciencedirect.com
JH CHO, M Balasubramanyam… - Biochemical …, 1997 - portlandpress.com
… Jurkat cells were pretreated with 100 nM Tg in HBS containing 0.3 mM EGTA and added to cuvettes containing HBS and the indicated concentrations of oligomycin A, B or C. CaCl2 (1 …
Number of citations: 37 portlandpress.com
LN Lysenkova, KF Turchin, VN Danilenko… - The Journal of …, 2010 - nature.com
… of oligomycin A. With the aim of exploring the reactivity of functional groups of oligomycin A … of more selective antitumor or anti-infective oligomycin A derivatives, we first studied the …
Number of citations: 27 www.nature.com
L He, JH Jang, HG Choi, SM Lee… - Molecular …, 2013 - Wiley Online Library
… In this study, we aimed at exploring the combination therapy of TRAIL and oligomycin A (OMA) (Figure 1A) in human cancer cells, and investigating the mechanism and potential effect …
Number of citations: 20 onlinelibrary.wiley.com
W Hao, CPB Chang, CC Tsao, J Xu - Journal of Biological Chemistry, 2010 - ASBMB
… Oligomycin A (≥95% by high pressure liquid chromatography), 2-deoxy-glucose, and 5-aminoimidazole-4-carboxamide ribonucleoside were from Sigma. Compound C was from …
Number of citations: 145 www.jbc.org
G Manfredi, N Gupta, ME Vazquez-Memije… - Journal of Biological …, 1999 - ASBMB
AT → G mutation at position 8993 in human mitochondrial DNA is associated with the syndrome neuropathy, ataxia, and retinitis pigmentosa and with a maternally inherited form of …
Number of citations: 113 www.jbc.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.